molecular formula C13H12N4O4S B2479730 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 313250-98-5

2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No. B2479730
CAS RN: 313250-98-5
M. Wt: 320.32
InChI Key: VFMBNQBVTQINDV-UHFFFAOYSA-N
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Description

The compound “2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a complex organic molecule that contains several functional groups. These include a nitrophenyl group, a prop-2-en-1-yl group (also known as an allyl group), a 1,2,4-triazole ring, and a sulfanyl group attached to an acetic acid .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in various types of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution. The allyl group could participate in reactions typical of alkenes, such as addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetic acid group would likely make this compound acidic, and the nitrophenyl group could contribute to its absorbance in the UV/visible region of the spectrum .

Scientific Research Applications

Synthesis and Coordination Properties

The compound 2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, due to its versatile coordination modes and strong ability to coordinate, can be utilized in the synthesis of dinuclear cobalt and nickel complexes. These complexes have been shown to possess strong urease inhibitory activities, which could be leveraged in scientific research targeting urease-related processes or diseases (Fang et al., 2019).

Physical and Chemical Properties

The compound's derivatives have been found to possess a range of biological activities, including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial properties. They can also serve as intermediates for the synthesis of other biologically active compounds. Their low toxicity makes them candidates for further research and potential applications in medicine or agriculture (Salionov, 2015).

Structural Characterization and Molecular Interactions

The crystal structure of similar compounds and their molecular interactions can be extensively studied through single-crystal X-ray diffraction and Hirshfeld surface analysis. These studies provide insight into the three-dimensional supermolecular structures of the compounds, which is crucial for understanding their properties and potential applications in various fields, including pharmaceuticals and material sciences (Fizer et al., 2021).

Pharmacological Activity

Some derivatives of the compound have been synthesized and evaluated for their pharmacological activities. For instance, certain compounds have shown notable anti-inflammatory and analgesic activities, suggesting their potential use in developing new therapeutic agents (Gowda et al., 2011).

Future Directions

The study of this compound could be interesting for the development of new materials or pharmaceuticals. Its synthesis and characterization would be a good starting point, followed by studies of its reactivity and potential biological activity .

properties

IUPAC Name

2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S/c1-2-7-16-12(14-15-13(16)22-8-11(18)19)9-3-5-10(6-4-9)17(20)21/h2-6H,1,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMBNQBVTQINDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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